molecular formula C10H14N4O2 B12819592 (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine

(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine

Cat. No.: B12819592
M. Wt: 222.24 g/mol
InChI Key: IOARQPWDRKCMEL-QMMMGPOBSA-N
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Description

(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine is a chemical compound with the molecular formula C10H14N4O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a nitro group attached to the pyridine ring, which is further connected to a piperazine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine typically involves a nucleophilic substitution reaction. One common method starts with 5-bromo-2-nitropyridine and piperazine as the initial raw materials. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with an acid catalyst to facilitate the nucleophilic substitution. The resulting product is then reacted with Boc anhydride in the presence of an organic solvent and water to obtain high-purity 1-(6-nitropyridin-3-yl)piperazine .

Industrial Production Methods

For industrial production, the process involves the catalytic hydrogenation and refining decoloration of the intermediate product to obtain high-purity and light-colored 4-(6-aminopyridine-3-yl)piperazine-1-carboxylic acid tert-butyl ester. This method is advantageous due to its simplicity, low environmental impact, high yield, low cost, and good product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation methods.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity. For instance, in antitubercular applications, the compound interacts with the bacterial cell wall, disrupting its integrity and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Nitropyridin-3-yl)piperazine: Similar structure but lacks the methyl group.

    1-(6-Nitropyridin-3-yl)piperazine: Similar structure but lacks the methyl group.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A more complex derivative with additional functional groups.

Uniqueness

(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

(2S)-2-methyl-1-(6-nitropyridin-3-yl)piperazine

InChI

InChI=1S/C10H14N4O2/c1-8-6-11-4-5-13(8)9-2-3-10(12-7-9)14(15)16/h2-3,7-8,11H,4-6H2,1H3/t8-/m0/s1

InChI Key

IOARQPWDRKCMEL-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CNCCN1C2=CN=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1CNCCN1C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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